9,12,15,18-Tetraazahexacosane-7,20-diol
Description
9,12,15,18-Tetraazahexacosane-7,20-diol is a synthetic organic compound characterized by a 26-carbon linear chain (hexacosane backbone) with four tertiary amine groups ("aza" groups) at positions 9, 12, 15, and 18, and two hydroxyl (-OH) groups at positions 7 and 20. Its molecular formula is C₂₂H₅₂N₄O₂, and its structure combines hydrophilic (diols) and basic (amines) functionalities, enabling diverse applications in pharmaceutical formulation, metal chelation, and surfactant chemistry. The diol groups enhance solubility in polar solvents, while the polyamine backbone facilitates interactions with metal ions or biomolecules, suggesting utility in drug delivery systems or catalytic processes .
Properties
CAS No. |
110162-62-4 |
|---|---|
Molecular Formula |
C22H50N4O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-hydroxyoctylamino)ethylamino]ethylamino]ethylamino]octan-2-ol |
InChI |
InChI=1S/C22H50N4O2/c1-3-5-7-9-11-21(27)19-25-17-15-23-13-14-24-16-18-26-20-22(28)12-10-8-6-4-2/h21-28H,3-20H2,1-2H3 |
InChI Key |
HWCISFQGZBAZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CNCCNCCNCCNCC(CCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,12,15,18-Tetraazahexacosane-7,20-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common reagents used in the synthesis include amines and alcohols, which react under controlled temperatures and pressures to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of 9,12,15,18-Tetraazahexacosane-7,20-diol may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 9,12,15,18-Tetraazahexacosane-7,20-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary, but often involve catalysts and specific solvents to facilitate the process.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
9,12,15,18-Tetraazahexacosane-7,20-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 9,12,15,18-Tetraazahexacosane-7,20-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological outcomes. The exact mechanism depends on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 9,12,15,18-Tetraazahexacosane-7,20-diol and analogous compounds:
Detailed Analysis
Guidongnin (): Structural Differences: Guidongnin is a diterpene with two lactone rings and diol groups embedded in a rigid, fused-ring system. In contrast, 9,12,15,18-Tetraazahexacosane-7,20-diol has a flexible linear chain with evenly spaced amines and terminal diols. Functional Implications: Guidongnin’s lactone rings confer hydrolytic instability under acidic or basic conditions, whereas the aza groups in the target compound provide pH-dependent metal-binding capacity.
Cyclolanostane Diols (): Structural Differences: These triterpenoid diols (e.g., compounds 2 and 3) feature a cyclolanostane skeleton with diols at positions 24 and 23. Their cyclic, steroidal structure contrasts sharply with the target compound’s linearity. Functional Implications: The cyclic diols exhibit low water solubility and higher membrane permeability, making them candidates for lipid-based drug formulations. The target compound’s linear diols and amines enhance solubility in aqueous environments, favoring applications requiring hydrophilic interactions.
Polyoxyl 15 Hydroxystearate (): Structural Differences: This excipient comprises polyethylene glycol chains esterified with 12-hydroxy stearic acid. Unlike the target compound’s discrete amines and diols, its functionality derives from ethylene oxide repeats and ester groups. Functional Implications: Both compounds act as surfactants, but Polyoxyl 15 Hydroxystearate’s non-ionic nature limits interactions with charged biomolecules. The target compound’s amines enable cationic behavior, expanding utility in pH-responsive systems or nucleic acid binding.
Research Findings
- However, the compound’s amine groups may render it susceptible to oxidation under harsh conditions.
- Metal Chelation: The spaced tertiary amines create a multidentate ligand structure, enabling strong coordination with transition metals (e.g., Cu²⁺, Fe³⁺). This property is absent in Guidongnin and cyclolanostane diols but parallels EDTA-like chelators.
- Pharmaceutical Relevance: While Polyoxyl 15 Hydroxystearate is a well-established solubilizing agent , the target compound’s dual functionality (amines + diols) positions it as a novel candidate for gene delivery vehicles or pH-sensitive nanocarriers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
